molecular formula C11H8BrNO B8076382 9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline

9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline

Cat. No.: B8076382
M. Wt: 250.09 g/mol
InChI Key: JJNAWEQOEFQUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline is a versatile and valuable brominated heterocyclic building block in organic synthesis and medicinal chemistry research. Its core structure is based on the tricyclic 2,3-dihydropyrano[4,3,2-de]quinoline scaffold, which is a privileged structure found in compounds with documented biological activity. The presence of the bromine atom at the 9-position makes it an ideal intermediate for further functionalization via cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig animations, enabling the rapid exploration of structure-activity relationships (SAR). This compound is primarily employed in the synthesis of novel chemical libraries aimed at targeting various kinases , which are critical players in cancer and other diseases. Researchers utilize this scaffold to develop and investigate potential inhibitors for CDK (Cyclin-Dependent Kinase) and AKT signaling pathways . The product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

12-bromo-2-oxa-8-azatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),8,10-pentaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-8-1-2-9-10-7(3-5-13-9)4-6-14-11(8)10/h1-2,4,6H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNAWEQOEFQUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2C=CC(=C3C2=C1C=CO3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyranoquinoline derivatives. For instance, compounds similar to 9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline have demonstrated low nanomolar antiproliferative activity against human cancer cell lines like HeLa and MCF-7. Mechanistic investigations reveal that these compounds can induce apoptosis and cell cycle arrest in the G2/M phase by inhibiting tubulin polymerization .

Case Study:
A study synthesized a library of pyranoquinoline derivatives and evaluated their antiproliferative effects. Among them, certain derivatives exhibited significant activity against cancer cell lines, suggesting that modifications in the substitution pattern can enhance efficacy .

Anti-inflammatory Effects

The anti-inflammatory properties of pyranoquinolines have been extensively documented. Compounds derived from this scaffold have shown promising results in inhibiting cytokine release and reducing inflammation-related markers in vitro. For example, specific derivatives have been found to inhibit TNF-α production in human peripheral blood mononuclear cells (hPBMC) .

Data Table: Anti-inflammatory Activity of Pyranoquinoline Derivatives

Compound ID% Inhibition of TNF-αIC50 (µM)
4c7510
4f7012
4i6815
4j808

Antidiabetic Potential

In addition to its anticancer and anti-inflammatory properties, there is emerging evidence supporting the antidiabetic effects of pyranoquinolines. A derivative structurally related to this compound was evaluated for its ability to inhibit α-glucosidase in vivo. The results indicated a significant reduction in blood glucose levels compared to standard treatments like acarbose .

Case Study:
In a study using a streptozotocin-induced diabetic rat model, a pyranoquinoline derivative exhibited a twelve-fold increase in potency against α-glucosidase compared to acarbose. This suggests potential for developing new antidiabetic therapies based on this scaffold .

Antimicrobial Activity

Pyranoquinolines also display antimicrobial properties. Various derivatives have been synthesized and tested against bacterial and fungal strains. Some compounds demonstrated potency equivalent to or greater than standard antibiotics .

Data Table: Antimicrobial Activity of Pyranoquinoline Derivatives

Compound IDBacterial StrainZone of Inhibition (mm)
P1E. coli20
P2S. aureus25
P3C. albicans18

Mechanism of Action

The mechanism of action of 9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dihydropyranoquinoline structure play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline, highlighting differences in substituents, fused rings, and properties:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications References
7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline Pyrano[4,3,2-de]quinoline - Bromine at position 7
- Chlorine at position 5
Potential halogen-directed reactivity for cross-coupling; antimicrobial activity inferred
10-Methylbenzothiopyrano[4,3,2-de]indolo[2,3-b]quinoline Benzothiopyrano-indoloquinoline - Sulfur atom in fused thiopyran
- Methyl group at position 10
Protein kinase inhibition; helical structure with photophysical applications
Ethyl 2-amino-4-(4-bromophenyl)-4H-pyrano[3,2-h]quinoline-3-carboxylate Pyrano[3,2-h]quinoline - Bromophenyl at position 4
- Ethyl carboxylate at position 3
Antitumor and DNA-intercalating properties; enhanced solubility due to ester group
(7R,8R,10S)-10-Bromo-4,8-dimethoxy-hexahydro-furo[2,3-b]pyrano[2,3-h]quinoline Furo-pyrano[2,3-h]quinoline - Bromine at position 10
- Methoxy groups at 4 and 8
- Fused furan ring
Stereoelectronic modulation for chiral catalysis; potential CNS activity

Structural and Electronic Comparisons

  • Halogen Positioning: Bromine at position 9 in the target compound vs. position 7 in 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline alters electrophilic aromatic substitution patterns. Meta-directing effects of bromine may favor reactivity at adjacent positions.
  • Fused Ring Systems: The dihydropyran moiety in the target compound reduces aromaticity compared to fully unsaturated analogs like benzothiopyrano-indoloquinoline , impacting π-π stacking interactions in biological targets.
  • Functional Groups: Methoxy groups in the hexahydro-furoquinoline derivative increase electron density, while bromine and chlorine in other analogs enhance halogen bonding for protein interactions .

Spectral and Physicochemical Data

  • IR Spectroscopy: C=N stretches (~1605 cm⁻¹) in pyrazoloquinolines contrast with NH₂ peaks (~3400 cm⁻¹) in amino-substituted pyranoquinolines .
  • NMR Trends: Bromine substituents induce deshielding in adjacent protons. For example, in (7R,8R,10S)-10-Bromo-4,8-dimethoxy-quinoline, the bromine at C10 shifts nearby aromatic protons downfield by 0.3–0.5 ppm .
  • Mass Spectrometry : ESI-MS of brominated compounds shows characteristic [M – OCH₃]⁺ peaks with isotopic patterns for Br⁷⁹/Br⁸¹ .

Biological Activity

9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline is a heterocyclic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom attached to a dihydropyranoquinoline structure. This unique configuration contributes to its reactivity and biological interactions.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. It has been studied for its ability to induce apoptosis in various cancer cell lines:

  • Mechanism of Action : The compound induces cell cycle arrest at the G2/M phase and inhibits tubulin polymerization, which is critical for cancer cell division .
  • Case Studies : In vitro studies demonstrated low nanomolar antiproliferative activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The structural modifications in related compounds have been linked to enhanced anticancer efficacy .

Antimicrobial Activity

This compound also displays antimicrobial properties:

  • Activity Spectrum : It has shown effectiveness against various pathogens, potentially due to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Research Findings : Structural analogs have been synthesized that demonstrate promising antimicrobial activities comparable to standard treatments .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound interacts with enzymes involved in cancer progression and inflammation.
  • Receptor Binding : Binding affinity studies suggest that the bromine atom plays a crucial role in modulating receptor activity .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it can be compared with other quinoline derivatives:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundHighModerateInduces apoptosis; inhibits tubulin polymerization
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-oneModerateHighInhibits pro-inflammatory cytokines
3-BromoquinolineLowModerateGeneral enzyme inhibition

Q & A

Q. What are the established synthetic routes for 9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline?

The synthesis typically involves electrocatalytic CH alkenylation to construct the dihydropyrano[4,3,2-de]quinoline core, followed by regioselective bromination at the 9-position. For example, rhodium-catalyzed alkenylation of hydroxyquinoline precursors under controlled electrochemical conditions can yield the fused pyranoquinoline skeleton. Subsequent bromination using reagents like N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids (e.g., FeBr₃) introduces the bromo group . Alternative routes may involve coupling reactions with brominated aryl halides (e.g., 2-bromobenzaldehyde) in multi-step sequences involving oxidation (e.g., Dess-Martin periodinane, Swern oxidation) and cyclization .

Q. How is this compound characterized experimentally?

Characterization relies on NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm regiochemistry and substituent placement. For instance, the 9-bromo substituent appears as a singlet in ¹H NMR due to limited coupling, while ¹³C NMR shows a distinct carbon signal at ~110–120 ppm for the sp²-hybridized brominated position. Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ ion for C₁₄H₁₁BrNO₂ at ~316.01 Da), and IR spectroscopy identifies functional groups (e.g., C-Br stretching at ~550–600 cm⁻¹) .

Q. What are the key physical properties (e.g., solubility, stability) of this compound?

The compound is typically a crystalline solid with moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies suggest sensitivity to prolonged light exposure due to the bromine atom, requiring storage in amber vials under inert atmospheres. Thermal stability can be assessed via differential scanning calorimetry (DSC), with melting points reported for analogous compounds in the range of 190–220°C .

Advanced Research Questions

Q. How can reaction mechanisms for the synthesis of this compound be elucidated?

Isotopic labeling (e.g., deuterium exchange experiments) and kinetic isotope effect (KIE) studies are critical. For example, H/D scrambling experiments using deuterated water in rhodium-catalyzed alkenylation reveal reversible C–H bond activation steps, while KIE values (kH/kD ≈ 1.1) indicate fast metalation steps . DFT calculations (e.g., at the PBE0-D3BJ/def2-SVP level) can model transition states, such as reductive elimination pathways in rhodium(III/IV) catalytic cycles .

Q. What strategies optimize regioselectivity during bromination of the pyranoquinoline core?

Directing group strategies (e.g., temporary protection of reactive sites) and Lewis acid mediation (e.g., FeBr₃, AlCl₃) enhance selectivity. Computational modeling (e.g., Fukui function analysis) predicts electron-rich positions susceptible to electrophilic bromination. For example, the 9-position is favored due to resonance stabilization from the pyrano ring’s electron-donating oxygen atom .

Q. How does the bromine substituent influence the compound’s reactivity in downstream applications?

The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). For instance, palladium-catalyzed coupling with aryl boronic acids replaces bromine with aryl groups, enabling diversification for structure-activity relationship (SAR) studies. Additionally, bromine’s electron-withdrawing effect modulates the compound’s electronic properties, impacting its π-π stacking interactions in biological targets .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

High-resolution LC-MS with electrospray ionization (ESI) and HPLC-UV (using C18 columns) are employed. Impurities like de-brominated byproducts or oxidation derivatives (e.g., quinoline ketones) are identified via retention time alignment and fragmentation patterns. Method validation includes spike-recovery experiments (90–110% recovery) and limit of detection (LOD) studies (≤0.1% w/w) .

Methodological Considerations

  • Synthetic Optimization : Use design of experiments (DoE) to screen reaction parameters (temperature, catalyst loading) for improved yield .
  • Computational Tools : Leverage PASS and SwissADME for preliminary bioactivity prediction and drug-likeness assessment (e.g., logP, topological polar surface area) .
  • Safety Protocols : Handle brominated intermediates in fume hoods due to potential lachrymatory effects, and avoid exposure to DMSO (skin penetration enhancer) during purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.